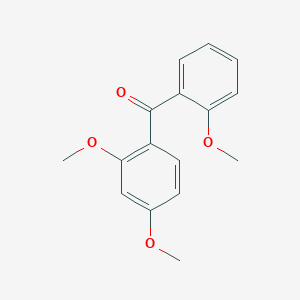

2,2',4-Trimethoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-11-8-9-13(15(10-11)20-3)16(17)12-6-4-5-7-14(12)19-2/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHBBQOPVKADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393149 | |

| Record name | 2,2',4-Trimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33077-87-1 | |

| Record name | 2,2',4-Trimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzophenones: The Case of 2,2',4,4'-Tetramethoxybenzophenone

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,2',4,4'-tetramethoxybenzophenone (CAS RN: 3555-85-9). While the initial topic of interest was 2,2',4-trimethoxybenzophenone, a thorough review of scientific literature and chemical databases revealed a scarcity of available data for this specific compound. In contrast, the structurally similar and synthetically related 2,2',4,4'-tetramethoxybenzophenone is a well-documented chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and potential applications of this class of molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction and Core Concepts

Benzophenones are a class of aromatic ketones, with a core diphenylmethanone structure, that are of significant interest across various scientific disciplines. Their rigid structure, combined with the ability to support a wide array of functional groups, makes them a versatile scaffold in medicinal chemistry, polymer science, and photochemistry. The electronic properties of the benzophenone core, particularly its ability to absorb ultraviolet (UV) radiation, have led to its widespread use in sunscreens and as photostabilizers.[1]

This guide focuses on 2,2',4,4'-tetramethoxybenzophenone , a symmetrically substituted derivative. The presence of four methoxy groups significantly influences the molecule's electronic and steric properties, impacting its reactivity, solubility, and spectroscopic signature. Understanding these properties is crucial for its application as a synthetic intermediate, particularly in the production of other valuable benzophenone derivatives like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, a known UV absorber.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. For 2,2',4,4'-tetramethoxybenzophenone, the key identifiers and properties are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | bis(2,4-dimethoxyphenyl)methanone | [2] |

| CAS Number | 3555-85-9 | [][4][5][6][7] |

| Molecular Formula | C₁₇H₁₈O₅ | [2][] |

| Molecular Weight | 302.32 g/mol | [][6][7] |

| SMILES | COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC | [2] |

| InChIKey | QGPPRNDMALFDHJ-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Notes |

| Physical State | Yellow to white solid/powder | [6] |

| Melting Point | 138-139 °C | [6] |

| Solubility | Data not widely available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from general properties of similar organic compounds. |

| Purity | Typically available at ≥97% | [][6] |

Molecular Structure Visualization

The structure of 2,2',4,4'-tetramethoxybenzophenone features a central carbonyl group linking two 2,4-dimethoxyphenyl rings. The methoxy groups at the ortho (2, 2') positions create significant steric hindrance, which can influence the conformation of the molecule by forcing the phenyl rings to twist out of plane with the carbonyl group.

Caption: 2D structure of 2,2',4,4'-Tetramethoxybenzophenone.

Synthesis and Mechanism

2,2',4,4'-Tetramethoxybenzophenone is commonly synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Synthesis Workflow

The synthesis involves the reaction of a disubstituted benzene, 1,3-dimethoxybenzene (resorcinol dimethyl ether), with an acylating agent like oxalyl chloride, catalyzed by a Lewis acid.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted benzophenones. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1,3-dimethoxybenzene.

-

Catalyst Addition: Add a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reagent Addition: Slowly add oxalyl chloride to the flask via the dropping funnel while stirring. Causality: The slow addition is crucial to control the initial exothermic reaction and prevent side product formation.

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for approximately 1.5 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Cautiously add water to the mixture to hydrolyze any remaining oxalyl chloride. Self-Validation: The cessation of gas evolution (HCl) indicates the completion of hydrolysis.

-

Isolation: The solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with water to remove any water-soluble impurities. Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol if required.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the overlapping signals of the aromatic protons. Key expected signals include:

-

Singlets for the methoxy (-OCH₃) protons, likely appearing at distinct chemical shifts due to their different electronic environments (ortho vs. para positions).

-

A series of multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm).[8]

-

Signals for the four distinct methoxy carbons.

-

Multiple signals in the aromatic region corresponding to the non-equivalent carbons of the phenyl rings.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A strong, sharp absorption band around 1630-1680 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.

-

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and methyl groups (below 3000 cm⁻¹).

-

Characteristic C-O (ether) stretching bands, typically in the region of 1250-1000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (302.32). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Applications in Research and Drug Development

While 2,2',4,4'-tetramethoxybenzophenone is primarily an intermediate, its structural class (substituted benzophenones) has significant applications.

-

Synthetic Intermediate: Its most direct application is as a precursor in the synthesis of other UV absorbers and stabilizers. For example, demethylation of the methoxy groups can yield the corresponding hydroxybenzophenones (e.g., 2,2',4,4'-tetrahydroxybenzophenone), which are potent UV absorbers used to protect materials and cosmetics from photodegradation.[9][10]

-

Scaffold in Medicinal Chemistry: The benzophenone core is a "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This molecule could serve as a starting point for the synthesis of novel, biologically active compounds.

-

Photochemistry Research: As a substituted benzophenone, it can be studied as a photosensitizer. Upon UV irradiation, benzophenones can be excited to a triplet state, enabling them to participate in energy transfer or hydrogen abstraction reactions, which is fundamental to their role as photoinitiators in polymer chemistry.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust or vapors. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

HFC. 3555-85-9 | Bis(2,4-dimethoxyphenyl)methanone. [Link]

-

ChemWhat. CAS 3555-85-9 | Bis(2,4-dimethoxyphenyl)methanone. [Link]

-

ResearchGate. Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

FooDB. Showing Compound 2,4,6-Trimethoxybenzophenone (FDB011963). [Link]

-

LookChem. 2,2′,4,4′-Tetrahydroxybenzophenone CAS:131-55-5. [Link]

-

PubChem. 2,2',4,4'-Tetramethoxybenzophenone. [Link]

-

Chem-Impex International. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. [Link]

-

ResearchGate. Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base. [Link]

-

PubChem. 2,3,4'-Trihydroxy-4-methoxybenzophenone. [Link]

-

SpectraBase. 2,2',4,4'-Tetrahydroxy-benzophenone. [Link]

-

PubChem. 2,2',4,4'-Tetrahydroxybenzophenone. [Link]

- Google Patents. Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.

-

MDPI. Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. [Link]

-

ResearchGate. Synthesis of new 2-((5-(4-alkyl-4H-dithieno[3,2-b:2′,3′-d]pyrrol-2-yl)thiophen-2-yl)methylene)malononitrile: Dopant free hole transporting materials for perovskite solar cells with high power conversion efficiency. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2',4,4'-Tetramethoxybenzophenone | C17H18O5 | CID 815404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3555-85-9|Bis(2,4-dimethoxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. hurawalhi.com [hurawalhi.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. rsc.org [rsc.org]

- 9. 2,2',4,4'-Tetrahydroxybenzophenone CAS#: 131-55-5 [m.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

2,2',4-Trimethoxybenzophenone CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4-Trimethoxybenzophenone is a substituted aromatic ketone belonging to the benzophenone family. Benzophenones are a class of compounds known for their applications as photoinitiators, UV absorbers in sunscreens and plastics, and as intermediates in organic synthesis. The specific substitution pattern of three methoxy groups on the benzophenone core in this compound influences its electronic properties, solubility, and reactivity, making it a compound of interest for various research and development applications. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its analytical characterization.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 33077-87-1[1]

Physical Constants

| Physical Constant | Value/Description | Source(s) |

| Molecular Formula | C₁₆H₁₆O₄ | [2] |

| Molar Mass | 272.29 g/mol | [2] |

| Melting Point | 54.0 to 59.0 °C | [1] |

| Boiling Point | Estimated to be > 300 °C at 760 mmHg | Based on related benzophenones |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and chloroform, and poorly soluble in water. | [3] |

| Appearance | White to almost white powder or crystals | [1] |

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of related hydroxylated and methoxylated benzophenones. A common method involves the Friedel-Crafts acylation reaction. In this proposed synthesis, 2,4-dimethoxybenzoyl chloride would be reacted with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol:

-

Preparation of the Acyl Chloride: 2,4-dimethoxybenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 2,4-dimethoxybenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by distillation or removal of excess reagent under reduced pressure.

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add 1,2-dimethoxybenzene.

-

Slowly add a solution of 2,4-dimethoxybenzoyl chloride in the same solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Synthesis Workflow Diagram:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the substituted benzene rings will appear as doublets and doublets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The three methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around δ 195 ppm), the aromatic carbons (in the range of δ 100-160 ppm), and the methoxy carbons (around δ 55-60 ppm). The exact chemical shifts will be influenced by the positions of the methoxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch: A strong absorption band in the region of 1650-1670 cm⁻¹ is characteristic of the benzophenone carbonyl group.

-

C-O Stretch (Aryl Ether): Strong bands are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) corresponding to the aryl-O-CH₃ ether linkages.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ will be present due to the C-H stretching of the methyl groups of the methoxy substituents.

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings.

Reactivity and Applications

The reactivity of this compound is primarily governed by the carbonyl group and the electron-rich aromatic rings. The carbonyl group can undergo typical ketone reactions such as reduction to a secondary alcohol or reaction with Grignard reagents. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding polyhydroxybenzophenone.

The electron-donating nature of the methoxy groups activates the aromatic rings towards electrophilic substitution. However, the substitution pattern will be directed by the existing methoxy groups.

Potential applications for this compound include:

-

UV stabilizer: The benzophenone core is an effective chromophore for absorbing UV radiation, and the methoxy substituents can modulate these properties.

-

Photoinitiator: In photopolymerization processes, it can absorb light and initiate polymerization reactions.

-

Intermediate in organic synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Conclusion

This compound is a valuable compound with potential applications in materials science and organic synthesis. This guide has provided a comprehensive overview of its known and estimated properties, a plausible synthetic route, and its expected analytical characteristics. Further research to experimentally determine its physical constants and to explore its reactivity and applications is warranted.

References

-

PubChem. 2,3,4'-Trihydroxy-4-methoxybenzophenone. [Link]

- Google Patents. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.

-

PubChem. 2,2',4,4'-Tetramethoxybenzophenone. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubChem. 2-Methoxy-4'-methylbenzophenone. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0245444). [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

FooDB. Showing Compound 2,4,6-Trimethoxybenzophenone (FDB011963). [Link]

-

Solubility of Things. Benzophenone-3. [Link]

- Google Patents. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone.

- Google Patents. Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. 2,4-Dimethoxy-4'-hydroxybenzophenone, trimethylacetate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 4-Methoxybenzophenone. [Link]

-

PubChem. 4,4'-Dimethoxybenzophenone. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,2',4-Trimethoxybenzophenone

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of 2,2',4-Trimethoxybenzophenone, a compound of interest for researchers in materials science and drug discovery. The methodologies described herein are grounded in established chemical principles, offering a robust framework for its preparation and validation in a laboratory setting.

Introduction: The Scientific Rationale

Benzophenones are a class of aromatic ketones that feature a diarylketone core structure. Their utility is widespread, ranging from serving as effective photoinitiators in polymer chemistry to acting as scaffolds in medicinal chemistry.[1][2] Specifically, substituted benzophenones like this compound are of significant interest due to the electronic and steric influences of the methoxy groups. These substitutions can modulate the molecule's photochemical properties and its potential as a pharmacophore.[3]

The synthesis of unsymmetrical benzophenones is most effectively achieved through the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the construction of the carbon-carbon bond between an aromatic ring and an acyl group, catalyzed by a Lewis acid.[4][5][6] The choice of reactants—an activated acyl chloride and a nucleophilic aromatic compound—is critical for directing the substitution to the desired positions and achieving a high yield. This guide details a reliable protocol based on this foundational reaction.

Synthesis of this compound via Friedel-Crafts Acylation

The selected synthetic strategy involves the acylation of 1,3-dimethoxybenzene with 2-methoxybenzoyl chloride. The electron-donating effects of the two methoxy groups on 1,3-dimethoxybenzene strongly activate the ring towards electrophilic substitution, primarily at the 4-position due to steric and electronic factors. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential for generating the highly electrophilic acylium ion intermediate that drives the reaction.[4][5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | ≥99% | Sigma-Aldrich |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | ≥98% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | 37% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (5.52 g, 40 mmol) and 80 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (6.40 g, 48 mmol) in small portions over 15 minutes. The mixture will likely turn yellow or orange.

-

Acylating Agent Addition: Prepare a solution of 2-methoxybenzoyl chloride (6.82 g, 40 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

-

Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the flask back to 0°C and cautiously quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, 100 mL of water, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.[7]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molar Mass | 272.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~110-115 °C (estimated) |

| Solubility | Soluble in DCM, Chloroform, Acetone |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups. The spectrum of benzophenone and its derivatives is characterized by a strong carbonyl (C=O) stretch.[8][9]

-

Expected Absorptions:

-

~1650-1670 cm⁻¹: Strong absorbance corresponding to the C=O (ketone) stretching vibration.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2830-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

-

~1250 cm⁻¹ and ~1020-1040 cm⁻¹: Characteristic C-O stretching of the aryl ether (methoxy) groups.

-

~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.[9]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (predicted, 400 MHz, CDCl₃):

-

δ ~7.2-7.8 ppm: Multiplets corresponding to the aromatic protons. The protons on the 2-methoxyphenyl ring and the 1,3-dimethoxyphenyl ring will have distinct chemical shifts and coupling patterns.

-

δ ~3.8-3.9 ppm: Three distinct singlets, each integrating to 3H, corresponding to the three methoxy groups (-OCH₃).

-

-

¹³C NMR (predicted, 100 MHz, CDCl₃):

-

δ ~195 ppm: Carbonyl carbon (C=O).

-

δ ~110-160 ppm: Aromatic carbons. Carbons attached to methoxy groups will be further downfield.

-

δ ~55-56 ppm: Carbons of the methoxy groups.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Result (EI-MS):

-

Molecular Ion Peak (M⁺): m/z = 272.1.

-

Key Fragments: Loss of methyl (m/z = 257), methoxy (m/z = 241), and characteristic benzoyl fragments.

-

Applications and Future Directions

This compound holds potential in several advanced applications:

-

Photoinitiators: Benzophenones are well-known Type II photoinitiators, which, upon UV irradiation, can abstract a hydrogen atom from a synergist (like an amine) to generate free radicals that initiate polymerization.[1][10][11] The specific substitution pattern of this molecule could be explored for tuning absorption wavelengths and initiation efficiency in UV-curing applications for coatings, inks, and adhesives.

-

Drug Discovery: The benzophenone scaffold is present in various biologically active compounds.[2] Its derivatives have been investigated for a range of therapeutic applications, including as UV protectants in sunscreens and as potential antimicrobial or anticancer agents.[2][12] The trimethoxy substitution pattern offers a unique starting point for creating libraries of novel compounds for biological screening.

-

Organic Electronics: Aryl ketones are also being explored as building blocks for organic electronic materials. The electronic properties conferred by the methoxy groups could be relevant in the design of new materials for applications such as organic light-emitting diodes (OLEDs).

Conclusion

This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound. By employing a classic Friedel-Crafts acylation, the target molecule can be reliably produced. The comprehensive characterization workflow ensures the validation of its structure and purity, enabling its use in further research and development in materials science and medicinal chemistry.

References

-

13 . Eureka | Patsnap.

-

14 . Benchchem.

-

. PubChem.

-

. Beilstein Journal of Organic Chemistry.

-

. National Institutes of Health.

-

. NP-MRD.

-

. ChemicalBook.

-

. FooDB.

-

. Pearson.

-

. University of Delaware.

-

. Benchchem.

-

. PubChem.

-

. ResearchGate.

-

. PubChem.

-

. gsrs.

-

. ChemicalBook.

-

. ChemicalBook.

-

. ChemicalBook.

-

. PubMed Central.

-

. ChemicalBook.

-

. National Institute of Standards and Technology.

-

. Wikipedia.

-

. California State University, Northridge.

-

. PubChem.

-

. SpectraBase.

-

. ChemicalBook.

-

. Japanese Pharmacopoeia.

-

. SpectraBase.

-

. Google Patents.

-

. Google Patents.

-

. Sigma-Aldrich.

-

. Google Patents.

-

. National Institutes of Health.

-

. Eureka | Patsnap.

-

. Benchchem.

-

. ECHEMI.

-

. Double Bond.

-

. National Institutes of Health.

-

. PubMed.

Sources

- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

- 8. Benzophenone [webbook.nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. longchangchemical.com [longchangchemical.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2,2',4-Trimethoxybenzophenone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,2',4-trimethoxybenzophenone, a key intermediate in organic synthesis and a molecule of interest for its potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its structural features. This document will detail the theoretical underpinnings and practical aspects of its analysis using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the conjugated π-electron system within this compound. The absorption of UV-Vis radiation excites electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Theoretical Framework

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The benzophenone core, with its two phenyl rings conjugated to a carbonyl group, forms an extensive chromophore. The methoxy substituents (-OCH₃), being auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms.

Experimental Protocol: UV-Vis Spectrum Acquisition

A standardized protocol for acquiring the UV-Vis spectrum of a solid organic compound like this compound is outlined below. The choice of solvent is critical as it can influence the position and intensity of absorption bands. A non-polar solvent like hexane and a polar solvent like ethanol are often used to observe any solvatochromic effects.

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected UV-Vis Spectral Data

Based on data for related benzophenone derivatives, the expected UV-Vis absorption maxima for this compound in a polar solvent like ethanol are summarized below.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~290 - 310 | > 10,000 |

| n → π | ~340 - 360 | < 1,000 |

Spectral Interpretation

The intense absorption band expected in the 290-310 nm range is attributable to the π → π* transition within the highly conjugated benzoyl system. The presence of three electron-donating methoxy groups is predicted to shift this band to a longer wavelength compared to unsubstituted benzophenone (λmax ≈ 250 nm). The weaker absorption anticipated at a longer wavelength (340-360 nm) corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these bands are sensitive to solvent polarity; in more polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key functional groups to be identified include the carbonyl group (C=O), aromatic C-H and C=C bonds, and the C-O bonds of the methoxy groups.

Experimental Protocol: FT-IR Spectrum Acquisition

The Fourier-Transform Infrared (FT-IR) spectrum of a solid sample is typically acquired using the KBr pellet or Attenuated Total Reflectance (ATR) method.

Caption: Workflow for FT-IR spectroscopic analysis (KBr pellet method).

Expected IR Spectral Data

The expected characteristic infrared absorption frequencies for this compound are presented below, with assignments based on established correlation tables and data for analogous compounds like 2,4-dimethoxybenzophenone.[1]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | -OCH₃ |

| ~1650 | C=O stretch | Aryl Ketone |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1260 - 1200 | C-O stretch (asymmetric) | Aryl-O-CH₃ |

| 1050 - 1020 | C-O stretch (symmetric) | Aryl-O-CH₃ |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Spectral Interpretation

-

Aromatic C-H Stretching: The weak to medium bands expected in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings.

-

Aliphatic C-H Stretching: The bands anticipated between 2980 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the three methoxy groups.

-

Carbonyl Stretching: A strong, sharp absorption band around 1650 cm⁻¹ is the most prominent feature and is diagnostic of the C=O stretching vibration of the aryl ketone. The conjugation with the two phenyl rings lowers the frequency from that of a simple aliphatic ketone.

-

Aromatic C=C Stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-O Stretching: The strong absorptions expected in the 1260-1200 cm⁻¹ and 1050-1020 cm⁻¹ regions are characteristic of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups, respectively.

-

Aromatic C-H Bending: The region between 900 and 675 cm⁻¹ will contain bands corresponding to the out-of-plane bending of the aromatic C-H bonds, the pattern of which can sometimes provide information about the substitution pattern of the benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

Theoretical Framework

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to probe the hydrogen and carbon nuclei, respectively. The chemical shift (δ) of a nucleus is dependent on its local electronic environment. The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.

Experimental Protocol: NMR Spectrum Acquisition

High-resolution NMR spectra are obtained on a solution of the sample in a deuterated solvent.

Caption: Workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data

The expected proton NMR chemical shifts, multiplicities, and integrations for this compound are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 7H | Aromatic Protons |

| ~3.9 - 3.7 | Singlet | 9H | Methoxy Protons (-OCH₃) |

¹H NMR Spectral Interpretation

-

Aromatic Region (δ 7.8 - 7.2): The protons on the two benzene rings are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The complex multiplet pattern arises from the different chemical environments of the protons on the substituted and unsubstituted rings and their spin-spin coupling.

-

Methoxy Region (δ 3.9 - 3.7): Three distinct singlet signals, each integrating to three protons, are anticipated in this region, corresponding to the three methoxy groups. The chemical shifts will be slightly different due to their different positions on the aromatic rings (positions 2, 2', and 4). These signals are singlets because there are no adjacent protons to couple with.

Expected ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for this compound are listed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (Ketone) |

| ~160 - 110 | Aromatic Carbons |

| ~56 | Methoxy Carbons (-OCH₃) |

¹³C NMR Spectral Interpretation

-

Carbonyl Carbon (δ ~196): The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (δ ~160 - 110): The twelve aromatic carbons will resonate in this region. The carbons bearing the methoxy groups will be shifted downfield due to the electron-donating effect of the oxygen, while the other aromatic carbons will have chemical shifts influenced by their position relative to the carbonyl and methoxy groups.

-

Methoxy Carbons (δ ~56): The three methoxy carbons are expected to appear as distinct signals in this region, characteristic of sp³-hybridized carbons attached to an oxygen atom.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound based on UV-Vis, IR, and NMR spectroscopy. The detailed protocols and interpretations serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the unambiguous identification and characterization of this important molecule. While direct experimental data is currently limited, the principles and comparative data presented here offer a solid foundation for its spectroscopic analysis.

References

-

NIST Chemistry WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 7, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Benzophenone, 2,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

-

4,4'-Dimethoxybenzophenone. In PubChem. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

2,2',4-Trimethoxybenzophenone mechanism of action in photopolymerization

An In-depth Technical Guide to the Photopolymerization Mechanism of 2,2',4-Trimethoxybenzophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for this compound in photopolymerization processes. As a substituted benzophenone, its function is contextualized within the broader classification of photoinitiators, with a specific focus on the Norrish Type II hydrogen abstraction mechanism. This document elucidates the critical photochemical and photophysical steps, from initial photon absorption and intersystem crossing to the generation of initiating free radicals via interaction with a synergistic co-initiator. The influence of the methoxy substituents on the molecule's properties is discussed. Furthermore, this guide details authoritative experimental protocols, including transient absorption spectroscopy and real-time Fourier-transform infrared spectroscopy, for the characterization of its photochemical behavior and polymerization kinetics. This content is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of this photoinitiator.

Introduction to Photopolymerization and the Role of Photoinitiators

Photopolymerization is a powerful and versatile process that utilizes light energy to convert liquid monomers and oligomers into a solid, cross-linked polymer network. This rapid, solvent-free, and spatially controllable method is foundational to numerous advanced applications, including 3D printing, dental composites, coatings, and adhesives.[1]

The entire process hinges on the presence of a photoinitiator, a compound that absorbs light energy (typically in the UV or visible spectrum) and transforms it into chemical energy in the form of reactive species, such as free radicals or cations. These species then initiate a chain reaction, leading to the polymerization of the surrounding monomeric or oligomeric formulation.[2] The choice of photoinitiator is critical as it dictates the curing speed, depth of cure, and the final properties of the polymerized material.

Classification of Photoinitiators: A Tale of Two Mechanisms

Photoinitiators are broadly categorized into two main classes based on their mechanism for generating free radicals.[3]

-

Type I Photoinitiators (α-Cleavage): These compounds undergo a unimolecular bond cleavage upon irradiation to directly form two free radical fragments.[1] This process, also known as a Norrish Type I reaction, is highly efficient but can sometimes lead to undesirable yellowing in the final product.[4][5][6]

-

Type II Photoinitiators (Hydrogen Abstraction): This class of initiators, which includes this compound, requires a bimolecular reaction. Upon excitation, the photoinitiator enters an excited state and then interacts with a second molecule, a co-initiator or synergist (typically a tertiary amine or thiol), to generate free radicals through hydrogen abstraction.[1][7]

The Core Mechanism: this compound as a Type II Photoinitiator

This compound belongs to the benzophenone family, which are archetypal Type II photoinitiators.[1][8] Its mechanism does not involve the cleavage of the initiator itself but rather the generation of an initiating radical from a synergist molecule. This process can be broken down into several key steps.

Step 1: Photoexcitation and Intersystem Crossing (ISC)

Upon exposure to UV light of an appropriate wavelength, the carbonyl group of this compound absorbs a photon. This promotes an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*), resulting in an excited singlet state (S₁).

Benzophenone and its derivatives are renowned for their exceptionally high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden transition from the excited singlet state (S₁) to a more stable, longer-lived excited triplet state (T₁).[9] The triplet quantum yield for unsubstituted benzophenone in non-polar solvents approaches 1.0 (100%), meaning nearly every absorbed photon results in the formation of a triplet state molecule.[9] This high triplet yield is fundamental to its efficacy as a photoinitiator.

Step 2: The Norrish Type II Hydrogen Abstraction

The triplet state of this compound is a diradical-like species. In this energetic state, it can abstract a labile hydrogen atom from a suitable hydrogen donor, the co-initiator.[10] Tertiary amines, such as ethyl 4-(dimethylamino)benzoate (EDAB), are commonly used for this purpose due to the readily abstractable hydrogen on the carbon atom alpha to the nitrogen.[10]

This bimolecular reaction results in the formation of two radical species:

-

A benzophenone-derived ketyl radical.

-

An aminoalkyl radical derived from the co-initiator.

Crucially, while the ketyl radical is relatively stable and generally not reactive enough to initiate polymerization, the aminoalkyl radical is highly reactive and serves as the primary initiating species.[1]

Step 3: Initiation of Polymerization

The newly formed, highly reactive aminoalkyl radical attacks the carbon-carbon double bond of a monomer (e.g., an acrylate or methacrylate), thus initiating the polymerization chain reaction. This process propagates, rapidly converting the liquid resin into a solid polymer network.

The overall mechanistic pathway is visualized in the diagram below.

Caption: Figure 1. Mechanism of Type II photopolymerization initiated by a benzophenone (BP) derivative.

Influence of Methoxy Substituents

The presence of three methoxy (-OCH₃) groups on the benzophenone scaffold is not merely incidental. These electron-donating groups can influence the molecule's photophysical properties:

-

Absorption Spectrum: They can cause a bathochromic (red) shift in the UV absorption spectrum, potentially allowing for excitation at longer, less energetic wavelengths.

-

Reactivity: The electronic effects can modulate the energy and reactivity of the excited triplet state, which may influence the rate of hydrogen abstraction.

Experimental Characterization Protocols

To fully characterize the efficacy and mechanism of this compound, a suite of spectroscopic techniques is employed. These protocols provide a self-validating system to confirm the proposed mechanism and quantify performance.

Transient Absorption Spectroscopy (TAS)

TAS is an indispensable tool for directly observing the short-lived transient species generated during a photochemical reaction, such as excited singlet states, triplet states, and radicals.[11][12]

Principle (Pump-Probe):

-

A high-intensity "pump" laser pulse excites the sample, populating the excited states.[13]

-

A second, lower-intensity "probe" pulse, often a broadband white light continuum, is passed through the sample at a precise time delay after the pump pulse.[14]

-

The difference in the absorption spectrum of the probe light with and without the pump pulse reveals the absorption of the transient species.[12]

-

By varying the delay time between the pump and probe pulses, the formation and decay kinetics of these species can be mapped from femtoseconds to nanoseconds and beyond.[15]

Caption: Figure 2. A simplified workflow for a pump-probe transient absorption spectroscopy experiment.

Experimental Protocol: Triplet State Characterization

-

Sample Preparation: Prepare a dilute solution of this compound in a deoxygenated solvent (e.g., acetonitrile or benzene) in a quartz cuvette. Oxygen must be removed as it efficiently quenches triplet states.

-

Standard Measurement: To determine the triplet-triplet molar extinction coefficient, a comparative method using a well-characterized standard like unsubstituted benzophenone is often employed.[9]

-

Data Acquisition:

-

Set the pump wavelength to an absorption maximum of the sample (e.g., determined by UV-Vis).

-

Record transient spectra at various time delays (e.g., from 1 picosecond to several microseconds).

-

Identify the characteristic broad absorption of the triplet state (for benzophenone, typically in the 520-540 nm region) and the ground-state bleach.

-

-

Kinetic Analysis: Plot the change in absorbance at the triplet maximum versus time to determine the triplet state lifetime. In the presence of a co-initiator, the decay of the triplet signal will be quenched, and the rise of the ketyl radical signal can be observed.

Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is the gold-standard technique for monitoring the kinetics of the polymerization reaction itself. It works by tracking the disappearance of a characteristic vibrational band of the monomer's reactive functional group as it is consumed.[16]

Experimental Protocol: Measuring Polymerization Rate

-

Formulation Preparation: Prepare a formulation containing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), this compound, and a co-initiator (e.g., EDAB).

-

Sample Setup: Place a thin film of the liquid formulation between two transparent salt plates (e.g., KBr or BaF₂) in the sample compartment of an FTIR spectrometer.[8][16]

-

Data Collection:

-

Position a UV light source (e.g., a mercury lamp or LED with appropriate wavelength) to irradiate the sample.[17]

-

Initiate real-time spectral acquisition, focusing on the peak area of the acrylate C=C double bond twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹.[16]

-

Simultaneously, open the shutter of the UV lamp to begin photopolymerization.

-

-

Analysis: The degree of conversion (DC%) of the monomer is calculated as a function of time using the following equation:

-

DC(t)% = [1 - (Area(t) / Area(0))] * 100

-

Where Area(t) is the peak area at time t, and Area(0) is the initial peak area.

-

Plotting DC% versus time yields the polymerization rate profile.

-

| Parameter | Typical Value / Condition | Rationale |

| Monomer | Trimethylolpropane Triacrylate (TMPTA) | A common trifunctional acrylate used to form highly cross-linked networks. |

| Photoinitiator Conc. | 0.1 - 2.0 wt% | Balances light absorption and potential for inner filter effects. |

| Co-initiator Conc. | 0.5 - 3.0 wt% | Ensures efficient hydrogen abstraction; ratio to initiator is critical. |

| Light Intensity | 10 - 100 mW/cm² | Higher intensity generally leads to faster polymerization rates. |

| Wavelength | 365 nm (Mercury Lamp i-line) | Must overlap with the absorption spectrum of the photoinitiator. |

| Monitored Peak | Acrylate C=C twist (~810 cm⁻¹) | This peak is often in a clear region of the IR spectrum and is highly sensitive to polymerization. |

Table 1. Example parameters for an RT-FTIR photopolymerization experiment.

Conclusion

This compound functions as a classic Norrish Type II photoinitiator, driving photopolymerization through a well-defined, multi-step mechanism of photoexcitation, highly efficient intersystem crossing, and subsequent hydrogen abstraction from a synergistic co-initiator. The resulting aminoalkyl radical is the key species responsible for initiating the polymerization chain reaction. Its performance and mechanistic pathways can be rigorously validated and quantified using a combination of powerful analytical techniques, primarily transient absorption spectroscopy to probe the initial photochemical events and real-time FTIR to monitor the bulk polymerization kinetics. A thorough understanding of this mechanism is essential for the rational design and optimization of photopolymer formulations across a wide spectrum of scientific and industrial applications.

References

-

Scheme 1 Possible photoproducts from Norrish Type I and II reactions. ResearchGate. Available from: [Link]

-

Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. ResearchGate. Available from: [Link]

-

Norrish reaction. Wikipedia. Available from: [Link]

-

Norrish Reaction. Chem-Station Int. Ed. Available from: [Link]

-

Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. Available from: [Link]

-

Transient absorption spectra at different delay times (as indicated in... ResearchGate. Available from: [Link]

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. Available from: [Link]

-

Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. PMC - NIH. Available from: [Link]

-

Quantum yield. Wikipedia. Available from: [Link]

-

The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH. Available from: [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. Available from: [Link]

-

Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. Available from: [Link]

-

Principles of Transient Absorption Spectroscopy - Part 1. YouTube. Available from: [Link]

-

Brief description of hydrogen-capturing photoinitiators and their two main categories. Available from: [Link]

-

A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. Available from: [Link]

-

Introduction to Transient Absorption Spectroscopy. Avantes. Available from: [Link]

-

Recent Trends in Advanced Photoinitiators for Vat Photopolymerization 3D Printing. ETH Zurich Research Collection. Available from: [Link]

-

Introduction to Transient Absorption Spectroscopy by Dr. Kenneth Hanson. YouTube. Available from: [Link]

- A photoinitiator composition. Google Patents.

-

How Does Photopolymerization Work? - Chemistry For Everyone. YouTube. Available from: [Link]

-

Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the indiv. University of Cambridge. Available from: [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available from: [Link]

-

Photochemistry of tris(2,2'-bipyridine)ruthenium(2+) ion. ResearchGate. Available from: [Link]

-

Photochemistry of ruthenium(ii) complexes based on 1,4,5,8-tetraazaphenanthrene and 2,2′-bipyrazine: a comprehensive experimental and theoretical study. Dalton Transactions (RSC Publishing). Available from: [Link]

Sources

- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. longchangchemical.com [longchangchemical.com]

- 11. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,2',4-Trimethoxybenzophenone in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,2',4-Trimethoxybenzophenone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and materials science. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document serves a dual purpose: first, to establish a robust theoretical framework for predicting its solubility based on fundamental chemical principles and analysis of structurally analogous compounds. Second, to provide a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various common organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both predictive insights and practical, self-validating methodologies to support formulation, synthesis, and quality control activities.

Introduction to this compound

This compound (CAS No: 33077-87-1) is an aromatic ketone, a derivative of the ubiquitous benzophenone scaffold.[1] Its structure, featuring a benzoyl group attached to a trimethoxylated phenyl ring, makes it a subject of interest in medicinal chemistry and polymer science. Benzophenone motifs are found in numerous pharmacologically active natural products and are integral to various synthetic drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

1.1 Chemical Structure and Physicochemical Properties

-

IUPAC Name: (2,4-dimethoxyphenyl)(2-methoxyphenyl)methanone

-

Molecular Formula: C₁₆H₁₆O₄

-

Molecular Weight: 272.29 g/mol

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 54.0 - 59.0 °C.[1]

The molecule's core is the benzophenone structure, which consists of two phenyl rings attached to a central carbonyl group. The key feature of the target compound is the substitution pattern: two methoxy groups at the 2- and 4-positions of one ring, and a single methoxy group at the 2-position of the second ring. These methoxy groups significantly influence the molecule's electronic properties, steric hindrance, and, critically, its polarity and hydrogen bonding capability, which are the primary determinants of solubility.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the equilibrium between the solid state (crystal lattice) and the solvated state. This process is dictated by thermodynamics, where the free energy of dissolution must be favorable. The adage "like dissolves like" serves as a fundamental, practical guideline.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

2.1 Role of Polarity and Intermolecular Forces The benzophenone backbone is largely nonpolar due to its two phenyl rings. However, the carbonyl group (C=O) introduces a significant dipole moment, rendering the molecule moderately polar.[3] The addition of three methoxy (-OCH₃) groups further complicates this profile. The oxygen atoms in the methoxy groups are electronegative and can act as hydrogen bond acceptors.

The solubility of this compound in a given solvent is therefore a result of the interplay between:

-

Van der Waals forces (specifically London dispersion forces) between the aromatic rings of the solute and nonpolar solvents.

-

Dipole-dipole interactions between the polar carbonyl and methoxy groups of the solute and polar solvents.

-

Hydrogen bonding where the ether oxygens of the methoxy groups can accept hydrogen bonds from protic solvents (e.g., alcohols).

Due to the bulky, nonpolar nature of the two aromatic rings, the compound is expected to be practically insoluble in water, a highly polar, protic solvent.[2][3] Conversely, it is predicted to have good solubility in solvents that can effectively interact with its large organic structure.

Predicted Solubility Profile

While precise quantitative data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the known solubility of related compounds like 4-methoxybenzophenone and 2-hydroxy-4-methoxybenzophenone.[3][4]

3.1 Rationale for Solvent Selection A representative range of common organic solvents is selected to cover the full spectrum of polarity, from nonpolar hydrocarbons to polar aprotic and polar protic systems. This allows for a comprehensive understanding of the solute-solvent interactions.

3.2 Predicted Solubility Data

The following table summarizes the expected solubility of this compound at ambient temperature (approx. 25 °C).

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar, Aliphatic | 0.1 | Low to Insoluble | Poor interaction with the polar carbonyl and methoxy groups. |

| Toluene | Nonpolar, Aromatic | 2.4 | Medium to High | π-π stacking interactions between toluene's aromatic ring and the benzophenone rings should promote solubility. |

| Dichloromethane | Polar Aprotic | 3.1 | High | Strong dipole-dipole interactions with the carbonyl group. |

| Diethyl Ether | Polar Aprotic | 2.8 | Medium | Moderate dipole interactions and ability to solvate the nonpolar regions. |

| Acetone | Polar Aprotic | 5.1 | High | Strong dipole-dipole interactions with the polar ketone group.[3][5] |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Good balance of polarity to interact with the carbonyl group and alkyl chain to solvate the rings. |

| Isopropanol | Polar Protic | 3.9 | Medium to High | Can act as a hydrogen bond donor to the methoxy and carbonyl oxygens, and its alkyl nature helps solvate the rings. |

| Ethanol | Polar Protic | 4.3 | Medium to High | Similar to isopropanol, provides favorable hydrogen bonding and dipole interactions.[2] |

| Methanol | Polar Protic | 5.1 | Medium | While highly polar, its smaller alkyl chain is less effective at solvating the large nonpolar rings compared to ethanol. |

| Acetonitrile | Polar Aprotic | 5.8 | Medium | Strong dipole, but may be less effective at solvating the bulky aromatic structure compared to other polar aprotics.[2] |

| Water | Polar Protic | 10.2 | Insoluble | The large, nonpolar surface area of the molecule dominates, making it unable to overcome the strong hydrogen bonding network of water.[6] |

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard, particularly for compounds with low to moderate solubility.[7][8] The concentration of the dissolved compound in the saturated solution is then determined via UV-Vis spectrophotometry, a technique well-suited for aromatic ketones which are strong chromophores.[9][10]

4.1 Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

4.2 Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass bottles with screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

UV-Vis Spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~50 mg in 5 mL of solvent. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the mixture at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. For poorly soluble compounds, this can take 24 to 72 hours.[8] A preliminary kinetics study is recommended to determine the time to equilibrium.

-

Sample Collection and Preparation: a. After equilibration, remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow undissolved solids to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. The first few drops should be discarded to saturate the filter material.

-

Quantification by UV-Vis Spectrophotometry: a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Determine the wavelength of maximum absorbance (λ_max) by scanning a moderately concentrated standard.[11] Measure the absorbance of each standard at λ_max and plot Absorbance vs. Concentration to create a calibration curve. b. Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve (typically 0.2 - 1.0 AU). c. Measure the absorbance of the diluted sample at λ_max.

-

Calculation: a. Determine the concentration of the diluted sample using the equation from the linear regression of the calibration curve. b. Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. c. Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

Scientific Integrity: A Self-Validating System

The trustworthiness of a solubility protocol hinges on its ability to prove that the measurement was taken under true equilibrium conditions and that the analytical method is accurate.

5.1 Causality in Experimental Choices

-

Why use excess solid? The continuous presence of a solid phase is the thermodynamic definition of a saturated solution. It ensures that the dissolution and precipitation rates have reached equilibrium.[7]

-

Why agitate for 24-72 hours? Dissolution can be a slow process. Insufficient time leads to an underestimation of solubility. The duration is chosen to exceed the time required for the concentration of the solution to become constant.[8]

-

Why filter with a 0.45 µm filter? Any suspended micro-particles will scatter light in the spectrophotometer, leading to an artificially high absorbance and an overestimation of solubility. The filter ensures only the truly dissolved solute is measured.[12]

-

Why use a calibration curve? A calibration curve validates the linear relationship between absorbance and concentration (Beer-Lambert Law) for the specific compound-solvent system and provides the most accurate means of quantification.[13]

5.2 Logical Validation Diagram

Caption: Logical relationships for a self-validating solubility protocol.

Conclusion

References

-

Solubility of Things. (n.d.). Benzophenone-3. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4,4'-Methoxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.

-

Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',4,4'-Tetramethoxybenzophenone. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,4,6-Trimethoxybenzophenone (FDB011963). Retrieved from [Link]

- El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Technische Universität Chemnitz-Zwickau.

- Shimpi, S., et al. (2005). Dissolution Method Development for Poorly Soluble Compounds. Pharmaceutical Technology.

-

PubChem. (n.d.). 2,3,4'-Trihydroxy-4-methoxybenzophenone. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,4'-Trihydroxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). Benzophenone-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from [Link]

-

PubChem. (n.d.). 2,6,4'-Trihydroxy-4-methoxybenzophenone. Retrieved from [Link]

Sources

- 1. This compound | 33077-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. derthon.com [derthon.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Quantum Yield of 2,2',4-Trimethoxybenzophenone Photoinitiation

A_Technical_Guide_to_the_Quantum_Yield_of_2,2',4-Trimethoxybenzophenone_Photoinitiation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Photoinitiators and 2,2',4-Trimethoxybenzophenone

A photoinitiator is a molecule that, upon absorption of light, generates reactive species—either free radicals or cations—that initiate polymerization of monomers and oligomers.[1] This process, known as photocuring, is valued for being energy-efficient, environmentally friendly, and rapid.[2]

Photoinitiators are broadly classified into two categories based on their mechanism of generating reactive species[1]:

-

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage (α-cleavage) upon irradiation to form two free radicals.

-

Type II Photoinitiators: These initiators require a co-initiator or synergist. Upon excitation, the photoinitiator enters an excited state and then interacts with the co-initiator (typically through hydrogen abstraction) to generate the initiating radicals.[1]

Benzophenone and its derivatives are classic examples of Type II photoinitiators.[2] Their photochemical behavior is characterized by a highly efficient intersystem crossing from the initial singlet excited state to a triplet state, which is the primary state responsible for the subsequent chemical reactions.

This compound belongs to this class. Its structure, featuring a benzophenone core with three methoxy (–OCH₃) substituents, influences its photophysical and photochemical properties. The electron-donating nature of the methoxy groups can affect the energy of the excited states and the efficiency of the hydrogen abstraction process.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [4] |

| Molecular Weight | 272.29 g/mol | [4] |

| CAS Number | 33077-87-1 | [5] |

| Class | Benzophenone, Type II Photoinitiator | [4] |

Understanding Photochemical Quantum Yield (Φ)

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of a photoprocess. It is the ratio of the number of specific events occurring (e.g., molecules of product formed or reactant consumed) to the number of photons absorbed by the system.[6][7]

Φ = (Number of events) / (Number of photons absorbed)